1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one
Description
Properties
IUPAC Name |
1'-(4-ethoxybenzoyl)spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-2-26-17-9-7-16(8-10-17)21(25)23-13-11-22(12-14-23)15-19(24)18-5-3-4-6-20(18)27-22/h3-10H,2,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHPGOWIQACNAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one typically involves multi-step reactions. One common method includes the reaction of chroman derivatives with piperidin-4-one under specific conditions. The reaction often requires the presence of catalysts such as proline or thioproline and may involve the use of solvents like acetic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ethoxybenzoyl group, using reagents like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and cytotoxic properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases like cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 1’-(4-Ethoxybenzoyl)spiro[chroman-2,4’-piperidin]-4-one involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and cell signaling mechanisms .
Comparison with Similar Compounds
Key Observations :
- Electron-donating groups (e.g., ethoxy, methoxy) improve metabolic stability and membrane permeability .
- Bulky substituents (e.g., quinoline, sulfonyl) enhance target binding affinity but may reduce bioavailability .
- Halogenated analogs (e.g., 12e) exhibit stronger cytotoxic activity due to increased electrophilicity .
Anticancer Activity
Derivatives are evaluated against cancer cell lines (e.g., MCF-7, HT-29) using IC₅₀ values (Table 1):
†: While specific data for the 4-ethoxybenzoyl derivative is unavailable, analogs with similar substituents (e.g., 12a with 4-methoxyphenyl) show IC₅₀ values of ~5–10 μM .
‡: Proposed mechanism based on structural analogs.
Key Trends :
ACC Inhibitory Activity
ACC inhibitors are critical for metabolic diseases. Selected derivatives and their ACC IC₅₀ values:
| Compound | Substituent | ACC IC₅₀ (nM) | In Vivo Efficacy (Mouse Model) |
|---|---|---|---|
| 38j | Alkyl chain | <10 | Reduced respiratory quotient (RQ) |
| Target Compound* | 4-Ethoxybenzoyl | – | – |
| 12a | Quinoline-4-carbonyl | ~50 | Not tested |
Key Insights :
Antimicrobial Activity
Limited evidence exists for antimicrobial activity, but derivatives like 12a–12g (quinoline-carbonyl) show moderate antibacterial effects .
Biological Activity
1'-(4-Ethoxybenzoyl)spiro[chroman-2,4'-piperidin]-4-one is a synthetic compound belonging to the class of spirocyclic derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anti-tubercular properties and as a G-protein-coupled receptor (GPCR) agonist. This article provides a comprehensive overview of its biological activity, supported by research findings and data.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 217.26 g/mol. The compound features a unique spiro structure that contributes to its biological properties.
Anti-Tubercular Activity
Recent studies have highlighted the anti-tubercular activity of spiro[chroman-2,4'-piperidin]-4-one derivatives, including the ethoxybenzoyl variant. A series of these compounds were synthesized and evaluated against Mycobacterium tuberculosis. The results indicated significant anti-tubercular effects, with some derivatives showing promising activity in vitro.
- Key Findings :
G-Protein-Coupled Receptor Activity
Another area of interest is the agonistic activity on G-protein-coupled receptors, particularly GPR119. In a study evaluating various spiro[chromane-2,4'-piperidine] derivatives, it was found that certain modifications led to enhanced receptor affinity and efficacy.
- Case Study :
Structure-Activity Relationship (SAR)
The biological activity of spiro[chroman-2,4'-piperidin]-4-one is heavily influenced by its structural components.
| Structural Feature | Effect on Activity |
|---|---|
| Benzyl substituent | Increased receptor affinity |
| Methylene linker | Enhanced interaction with target proteins |
| Spiro-type scaffold | Conformational restriction leading to potency |
Safety and Toxicology
Safety assessments are critical for any therapeutic candidate. Preliminary cytotoxicity assays indicated that while some derivatives exhibited potent biological activities, they also showed varying levels of cytotoxic effects on non-target cells. Further studies are required to evaluate the therapeutic index and safety profiles comprehensively.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
